Cas no 6637-33-8 (2-(4-methylquinolin-2-yl)aniline)

2-(4-methylquinolin-2-yl)aniline structure
6637-33-8 structure
Product Name:2-(4-methylquinolin-2-yl)aniline
CAS No:6637-33-8
MF:C16H14N2
MW:234.295763492584
CID:1718052
PubChem ID:242968
Update Time:2025-04-21

2-(4-methylquinolin-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylquinolin-2-yl)aniline
    • NSC52096
    • 2-(2-aminophenyl)-4-methylquinoline
    • 2-(4-methyl-2-quinolinyl)aniline
    • AGN-PC-00DV2E
    • ST048860
    • Oprea1_618470
    • CTK2F7108
    • Enamine_005556
    • AC1Q4VK7
    • 2-(4-Methyl-[2]chinolyl)-anilin
    • 2-(2'-aminophenyl)-4-methylquinoline
    • 2-(4-methyl-[2]quinolyl)-aniline
    • AC1L6AK4
    • 2-(4-methyl-quinolin-2-yl)-aniline
    • 2-(4-methylquinolin-2-yl)benzenamine
    • Z275235206
    • SCHEMBL14929701
    • DTXSID40287671
    • DA-03793
    • HMS1409M12
    • NSC403437
    • 6637-33-8
    • AK-906/12521005
    • NSC-403437
    • NSC-52096
    • AKOS024281806
    • Inchi: 1S/C16H14N2/c1-11-10-16(13-7-2-4-8-14(13)17)18-15-9-5-3-6-12(11)15/h2-10H,17H2,1H3
    • InChI Key: YLLXQMXKVVPUMD-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(C)=CC=1C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 234.11600
  • Monoisotopic Mass: 234.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.167
  • Boiling Point: 412.1°C at 760 mmHg
  • Flash Point: 232.2°C
  • Refractive Index: 1.68
  • PSA: 38.91000
  • LogP: 4.37360

2-(4-methylquinolin-2-yl)aniline Production Method

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